molecular formula C9H7O4- B8816409 1,4-Benzenedicarboxylic acid, methyl ester

1,4-Benzenedicarboxylic acid, methyl ester

Cat. No. B8816409
M. Wt: 179.15 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-M
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Patent
US04642369

Procedure details

A process for the production of dimethyl terephthalate from p-xylene and methanol by oxidation in a reactor, in the liquid phase with atmospheric oxygen in the presence of dissolved heavy metal compounds as a catalyst, of a mixture of p-xylene and a fraction containing predominantly methyl p-toluate, which fraction is recycled into the oxidation, to obtain an oxidation product containing primarily p-toluic acid and monomethyl terephthalate, at a temperature of 140°-170° C. and under a pressure of 4-8 bar; by esterification of the oxidation product with liquid and subseqently vaporized methanol brought to an elevated pressure, at a temperature of 220-280° C. and under a pressure of 20-25 bar in a reactor to obtain a raw ester containing primarily p-toluate and dimethyl terephthalate; by withdrawing the raw ester fraction and a methanol-containing vapor fraction from the esterification stage; and by distillatory separation of the raw ester into a p-toluate fraction which is recycled into the oxidation, a raw dimethyl terephthalate fraction which is subjected to further processing by recrystallization in methanol, and a residual fraction which is subjected to a thermal aftertreatment or a reactive treatment with methanol and is partially recycled into the process after a subsequent working-up step by distillation, characterized in that the esterification of the oxidation product is conducted with a methanol-containing vapor, brought by compression to elevated pressure and elevated temperature, which methanol-containing vapor has been obtained from the filtrate of the recrystallization of the raw dimethyl terephthalate fraction by vaporization or also by rectification of the methanol-containing vapor fraction and optionally additional methanol-containing process streams, under a pressure lying below the pressure utilized in the esterification reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Type
solvent
Reaction Step One
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reactant
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Type
reactant
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reactant
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Type
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.O=O.C1(C)C=CC(C(OC)=O)=CC=1.CC1C=CC(C(O)=O)=CC=1.C(OC)(=O)C1C=CC(C([O-])=O)=CC=1>CO.CC1C=CC(C)=CC=1>[C:2]1([CH3:1])[CH:11]=[CH:10][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[C:6]([O:8][CH3:9])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH3:14])=[O:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)OC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an oxidation product
CUSTOM
Type
CUSTOM
Details
at a temperature of 140°-170° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)[O-])C
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.